1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of ethoxy and methyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea typically involves the reaction of 4-ethoxyaniline with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
- N-(4-Methoxyphenyl)thiourea
- N-(3,4-Dimethylphenyl)thiourea
- N-(2,4-Dimethylphenyl)thiourea
Uniqueness
The presence of both ethoxy and methyl groups in this compound makes it unique compared to other thiourea derivatives. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-15-10-8-14(9-11-15)18-16(20)17-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQOOWRZOIWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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